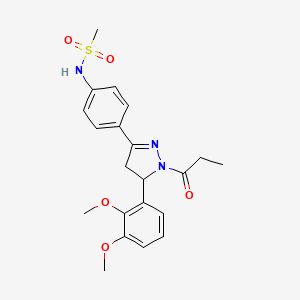
N-(4-(5-(2,3-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be a derivative of methanesulfonamide with additional functional groups that could potentially confer various biological activities. The presence of a pyrazole ring, a dimethoxyphenyl group, and a methanesulfonamide moiety suggests that this compound could interact with a range of biological targets.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles was synthesized and evaluated for anti-inflammatory activity, indicating that the pyrazole core can be functionalized with various substituents to yield biologically active compounds . Additionally, the synthesis of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has been developed, showcasing the feasibility of acylating methanesulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of related methanesulfonamide derivatives has been studied extensively. For example, the conformation of the N-H bond in various dichlorophenyl methanesulfonamide compounds has been described, which is relevant to understanding the conformational preferences of the N-H bond in the target compound . Moreover, the synthesis and structural characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through various spectroscopic techniques have been reported, which could provide insights into the structural aspects of similar compounds .
Chemical Reactions Analysis
The reactivity of methanesulfonamide derivatives in chemical reactions has been explored. For instance, the interaction of a thiadiazole methanesulfonamide with carbonic anhydrase isozymes has been studied, revealing potent inhibition of certain isozymes . This suggests that the target compound may also exhibit specific interactions with enzymes. Furthermore, the reaction of pyrazole methanesulfonamide derivatives with nitric oxide has been investigated, although the desired N-diazen-1-ium-1,2-diolate derivatives were not obtained, indicating challenges in achieving certain chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives can be inferred from related compounds. For example, the crystal structure of dichlorophenyl methanesulfonamides provides information on hydrogen bonding patterns and molecular packing, which are important for understanding the compound's solid-state properties . Additionally, the synthesis of a novel class of pyran-2-ones with a methanesulfonylphenyl group suggests that the introduction of different substituents can lead to selective biological activities, which may be related to the compound's physical and chemical properties .
Applications De Recherche Scientifique
Interaction Studies and Molecular Properties
Studies on quinoxaline derivatives similar to the chemical compound have focused on understanding the effect of temperature and concentration on interactions using volumetric and acoustic properties. These studies provide insight into solute-solute, solute-solvent, and solvent-solvent interactions, which are crucial for pharmaceutical applications and the development of new compounds (Raphael, Bahadur, & Ebenso, 2015).
Crystal Structure Analysis
Crystal structure analysis of similar pyrazoline compounds has been conducted, contributing to the understanding of molecular interactions and stability. This is essential for the design and development of drugs and other chemical products (Prabhuswamy et al., 2016).
Quantum Chemical Calculations and Biological Activities
Quantum chemical calculations and molecular docking studies have been applied to similar pyrazoline derivatives to explore their biological activities, including antimicrobial properties. These studies are significant for drug discovery and understanding the interaction of such compounds with biological targets (Viji et al., 2020).
Synthesis and Potential Applications in Medicinal Chemistry
The synthesis of related pyrazoline compounds has been explored, with a focus on potential applications in medicinal chemistry, such as anti-inflammatory agents. This research contributes to the development of new therapeutic drugs (Abdellatif, Moawad, & Knaus, 2014).
Cytotoxicity and Enzyme Inhibitory Activities
Polymethoxylated-pyrazoline benzene sulfonamides, closely related to the compound , have been synthesized and evaluated for their cytotoxic activities on tumor cell lines and inhibitory effects on enzymes. This research is crucial for identifying new cancer treatments and understanding the mechanisms of action of these compounds (Kucukoglu et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, causing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell proliferation .
Result of Action
Similar compounds have been shown to exert a range of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and regulation of cell proliferation .
Propriétés
IUPAC Name |
N-[4-[3-(2,3-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-20(25)24-18(16-7-6-8-19(28-2)21(16)29-3)13-17(22-24)14-9-11-15(12-10-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYXVPLUHZYQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)
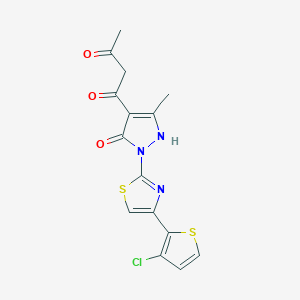
![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B3000968.png)
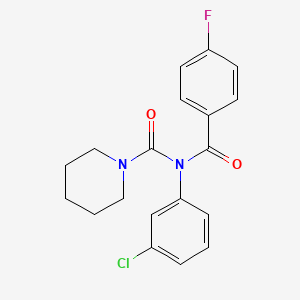
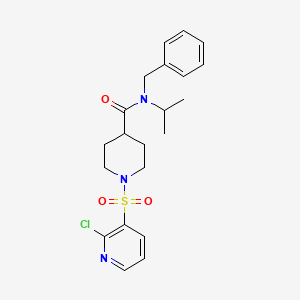
![3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3000972.png)
![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3000977.png)
![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B3000978.png)
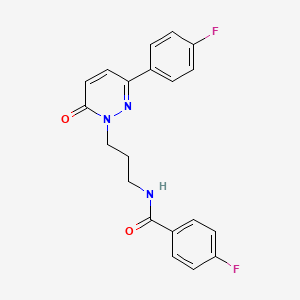
![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)
![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)